molecular formula C6H13BrClN B13906727 (2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride

(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride

Cat. No.: B13906727
M. Wt: 214.53 g/mol
InChI Key: CMJWSXZZJMLYTN-UHFFFAOYSA-N
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Description

(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical research. The presence of a bromoethyl group in this compound suggests potential reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (2S)-pyrrolidine, which can be obtained from natural sources or synthesized from simpler precursors.

    Bromination: The (2S)-pyrrolidine is then subjected to bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromoethyl group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromoethyl group or to modify the pyrrolidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrrolidines with various functional groups.

    Oxidation: Lactams or other oxidized pyrrolidine derivatives.

    Reduction: Dehalogenated pyrrolidines or modified pyrrolidine rings.

Scientific Research Applications

(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2-chloroethyl)pyrrolidine;hydrochloride
  • (2S)-2-(2-iodoethyl)pyrrolidine;hydrochloride
  • (2S)-2-(2-fluoroethyl)pyrrolidine;hydrochloride

Uniqueness

(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions.

Properties

Molecular Formula

C6H13BrClN

Molecular Weight

214.53 g/mol

IUPAC Name

2-(2-bromoethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H12BrN.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H

InChI Key

CMJWSXZZJMLYTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CCBr.Cl

Origin of Product

United States

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